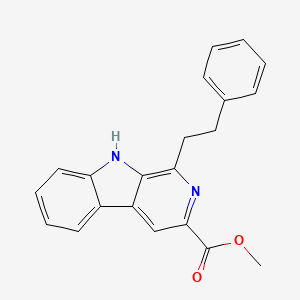![molecular formula C9H8N2O B12214165 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 35549-22-5](/img/structure/B12214165.png)
4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often found in bioactive synthetic and natural products. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 4-position and a keto group at the 2-position.
Preparation Methods
The synthesis of 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through various methods. One common synthetic route involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . Another method involves the use of palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the 3-position, such as metal-free C-3 chalcogenation (sulfenylation and selenylation) to form 3-ArS/ArSe derivatives. Common reagents and conditions used in these reactions include palladium catalysts, oxygen, and mild reaction conditions. Major products formed from these reactions include functionalized derivatives with various biological activities.
Scientific Research Applications
4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antitumor, anti-inflammatory, antimalarial, and antioxidant activities.
Medicine: Potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit specific enzymes and receptors, leading to its antimicrobial and antitumor activities. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and exerting its biological effects .
Comparison with Similar Compounds
4-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidin-4-ones: These compounds have a similar structure but differ in the position of the keto group.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory activity and potential as anticancer agents. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
35549-22-5 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-7-6-9(12)10-8-4-2-3-5-11(7)8/h2-6H,1H3 |
InChI Key |
WEMULNWXYRMHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C2N1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12214092.png)
![N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12214094.png)
![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide](/img/structure/B12214113.png)

![N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12214125.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide](/img/structure/B12214128.png)
![N-{3-[(furan-2-yl)methyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl}acetamide hydrochloride](/img/structure/B12214131.png)
![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B12214137.png)
![4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12214140.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12214142.png)
![3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12214145.png)
![(2Z)-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B12214147.png)
![3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B12214152.png)

